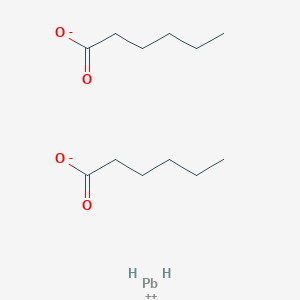
Lead dihexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lead dihexanoate typically involves the reaction of lead(II) acetate with hexanoic acid in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}6\text{H}{11}\text{COOH} \rightarrow \text{Pb(C}6\text{H}{11}\text{COO)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Lead dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or other lower oxidation states.
Substitution: The hexanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) oxide (PbO2), while reduction may produce elemental lead (Pb).
Aplicaciones Científicas De Investigación
Lead dihexanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of lead-based materials and catalysts.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of lead-based coatings, lubricants, and other industrial products.
Mecanismo De Acción
The mechanism of action of Lead dihexanoate involves its interaction with molecular targets and pathways. The lead ion can coordinate with various ligands and participate in redox reactions. The hexanoate ligands may influence the solubility and reactivity of the compound. The dihydride groups can act as reducing agents, facilitating electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
Lead(II) acetate: A common lead carboxylate with acetate ligands.
Lead(II) propionate: Similar to Lead dihexanoate but with propionate ligands.
Lead(II) butyrate: Another lead carboxylate with butyrate ligands.
Uniqueness
This compound is unique due to its specific combination of hexanoate and dihydride ligands
Propiedades
Número CAS |
15773-53-2 |
|---|---|
Fórmula molecular |
C12H22O4Pb |
Peso molecular |
437.50068 |
Nombre IUPAC |
hexanoate;lead(2+) dihydride |
InChI |
InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |
Clave InChI |
CGSAAYNFWHCUGW-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
SMILES canónico |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
Key on ui other cas no. |
15773-53-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















